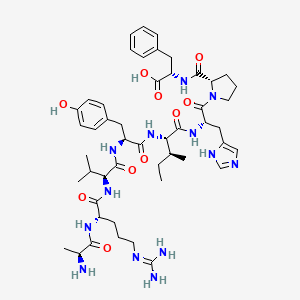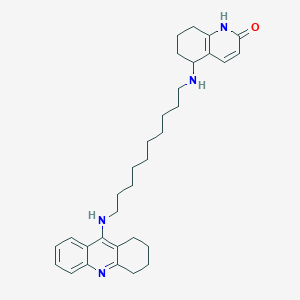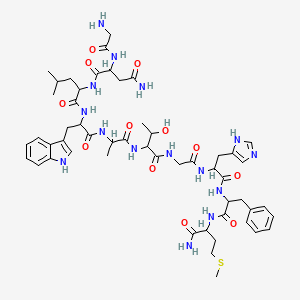
6S-5,6,7,8-Tetrahydrobiopterin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6S-5,6,7,8-Tetrahydrobiopterin: is a naturally occurring pteridine derivative that serves as a cofactor for several important enzymes in the human body. It is primarily involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. This compound plays a crucial role in the biosynthesis of neurotransmitters like dopamine, serotonin, and nitric oxide .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6S-5,6,7,8-Tetrahydrobiopterin typically involves the reduction of biopterin or its derivatives. One common method is the hydrogenation of L-biopterin in the presence of a platinum group metal catalyst under basic conditions . The reaction is carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of tetrahydrobiopterin from simple precursors. The product is then extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions: 6S-5,6,7,8-Tetrahydrobiopterin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to tetrahydrobiopterin from its oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions at the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the nucleophile used
科学的研究の応用
Chemistry: 6S-5,6,7,8-Tetrahydrobiopterin is used as a cofactor in various enzymatic reactions, making it a valuable tool in biochemical research. It is also used in the study of pteridine chemistry and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the metabolism of aromatic amino acids and the biosynthesis of neurotransmitters. It is also used in the investigation of genetic disorders related to tetrahydrobiopterin deficiency .
Medicine: Clinically, this compound is used in the treatment of conditions such as phenylketonuria and certain types of hyperphenylalaninemia. It is also being explored for its potential therapeutic effects in neurological disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent in various manufacturing processes .
作用機序
6S-5,6,7,8-Tetrahydrobiopterin acts as a cofactor for several hydroxylase enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes catalyze the hydroxylation of their respective substrates, which is a critical step in the biosynthesis of neurotransmitters. The compound binds to the active site of the enzyme and facilitates the transfer of electrons, enabling the hydroxylation reaction to proceed .
類似化合物との比較
Similar Compounds:
Dihydrobiopterin: An oxidized form of tetrahydrobiopterin that can be reduced back to the active form.
Biopterin: A fully oxidized form that is not active as a cofactor but can be reduced to tetrahydrobiopterin.
Neopterin: A related pteridine compound involved in immune response.
Uniqueness: 6S-5,6,7,8-Tetrahydrobiopterin is unique in its ability to act as a cofactor for multiple hydroxylase enzymes, making it essential for the biosynthesis of several key neurotransmitters. Its role in both the central nervous system and peripheral tissues highlights its importance in maintaining physiological homeostasis .
特性
分子式 |
C9H15N5O3 |
|---|---|
分子量 |
241.25 g/mol |
IUPAC名 |
(6R)-2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m1/s1 |
InChIキー |
FNKQXYHWGSIFBK-ZMIZWQJLSA-N |
異性体SMILES |
C[C@H]([C@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
正規SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)



![methyl (1R,9S,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10769255.png)
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)

![(2S,3S,4S,6S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B10769278.png)

![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B10769335.png)

